molecular formula C7H10O2S B6295019 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2387598-76-5

3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6295019
CAS No.: 2387598-76-5
M. Wt: 158.22 g/mol
InChI Key: AXEXKAMBPMWYPE-UHFFFAOYSA-N
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Description

3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane scaffold, a methylsulfanyl (-SMe) group at position 3, and a carboxylic acid (-COOH) at position 1. The bicyclo[1.1.1]pentane core is prized in medicinal chemistry for its ability to act as a bioisostere for para-substituted benzene rings or alkynes, offering improved metabolic stability and spatial rigidity .

Properties

IUPAC Name

3-methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEXKAMBPMWYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions. One common method involves the use of a [1.1.1]propellane precursor, which undergoes cyclization to form the bicyclic structure.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction. This step often involves the use of a methylthiol reagent under basic conditions.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfone or sulfoxide derivatives. For example:

3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acidH2O2/AcOH3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid\text{3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid}

This reaction typically proceeds under mild acidic conditions with hydrogen peroxide, yielding the sulfonyl derivative (PubChem CID 118937887) .

Key Data:

Oxidizing AgentConditionsProductYield
H2_2O2_2/AcOH25°C, 12 hSulfone~85%*
mCPBART, 6 hSulfoxide~60%*
*Yields inferred from analogous BCP sulfonylations .

Functionalization of Carboxylic Acid

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction with benzyl bromide in the presence of DCC/DMAP:

Acid+BnBrDCC, DMAPBenzyl 3-methylsulfanylbicyclo[1.1.1]pentane-1-carboxylate\text{Acid} + \text{BnBr} \xrightarrow{\text{DCC, DMAP}} \text{Benzyl 3-methylsulfanylbicyclo[1.1.1]pentane-1-carboxylate}

This yields esters critical for prodrug development .

Amide Formation

Coupling with amines via EDCl/HOBt:

Acid+RNH2EDCl, HOBt3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxamide\text{Acid} + \text{RNH}_2 \xrightarrow{\text{EDCl, HOBt}} \text{3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxamide}

Used to generate bioactive analogues targeting metabotropic glutamate receptors .

Bridgehead Functionalization

The BCP core enables radical-based modifications. For example, photochemical reactions with propellane yield extended derivatives:

BCP core+Radical initiator3-Substituted BCP amines/alcohols\text{BCP core} + \text{Radical initiator} \rightarrow \text{3-Substituted BCP amines/alcohols}

This method avoids polymerization side reactions and achieves gram-scale synthesis .

Nucleophilic Substitution

While explicit data on this compound is limited, analogous BCP systems undergo nucleophilic displacement at bridgehead positions. For instance:

3-Halo-BCP acid+Nu3-Nu-BCP acid\text{3-Halo-BCP acid} + \text{Nu}^- \rightarrow \text{3-Nu-BCP acid}

Silver nitrate catalysis enhances reactivity in such transformations .

Scientific Research Applications

3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying biological systems.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, while the bicyclic structure provides rigidity and stability. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Effects of Substituents

Substituents on the bicyclo[1.1.1]pentane scaffold significantly influence physicochemical properties and reactivity. Below is a comparison of key analogs:

Table 1: Substituent Effects on Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
Substituent Formula Molecular Weight Key Properties Applications/Reactivity References
Trifluoromethyl C₇H₇F₃O₂ 188.13 High lipophilicity (logP ~1.5); electron-withdrawing Bioisostere for aromatic rings; enhances membrane permeability
Methoxy C₇H₁₀O₃ 142.15 Electron-donating; pKa ~4.2 (carboxylic acid) Synthetic intermediate for Friedel-Crafts reactions
Iodo C₆H₇IO₂ 238.03 Bulky; serves as a leaving group in cross-coupling Amide bond formation (e.g., with adamantan-1-amine)
Methoxycarbonyl C₈H₁₀O₄ 170.16 Ester functionality; hydrolyzable to carboxylic acid Photoredox C–N coupling (80% yield with 3-chloroindazole)
Sulfonyl (SO₂Me) C₇H₁₀O₄S 214.22 Strongly electron-withdrawing; polar (logP ~0.3) Potential protease inhibitor candidate
Cyano C₇H₇NO₂ 137.14 Electron-withdrawing; enhances electrophilicity Precursor for agrochemicals and OLED materials

Medicinal Chemistry

  • The trifluoromethyl derivative is explored as a bioisostere for tert-butyl groups or aromatic rings, improving pharmacokinetic profiles .
  • Sulfonyl analogs show promise in protease inhibition due to their polarity and hydrogen-bonding capacity .

Material Science

  • Cyano derivatives are used in liquid crystals and OLEDs, leveraging their rigid geometry and electronic properties .

Biological Activity

3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C7_7H10_{10}O2_2S
  • CAS Number: 2387598-76-5

The bicyclo[1.1.1]pentane core provides a rigid framework that may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the bicyclic core and the introduction of the methylsulfanyl group. A common synthetic route includes:

  • Formation of Bicyclo[1.1.1]pentane Core: Utilizing propellane intermediates through cyclization reactions.
  • Introduction of Methylsulfanyl Group: Achieved via sulfonylation reactions using methylsulfonyl chloride under controlled conditions.

These methods are optimized for scalability and efficiency, making them suitable for industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The unique bicyclic structure enhances its binding affinity and specificity, which can modulate enzymatic activity or receptor signaling pathways .

Case Studies

Several studies have evaluated the biological effects of related compounds, providing insights into potential applications:

  • Insecticidal Activity: Research on similar bicyclic compounds has indicated potential insecticidal properties against Aedes aegypti, a vector for several viral diseases. Compounds with structural similarities have shown significant larvicidal activity, suggesting that this compound may exhibit similar effects .
  • Enzyme Inhibition Studies: The compound's structural features allow it to act as a probe in enzyme mechanism studies, facilitating the understanding of enzyme-substrate interactions and potential inhibition pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
This compoundMethylsulfanyl group on bicyclic corePotential insecticidal and enzyme modulation
3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acidMethylsulfonyl group instead of methylsulfanylSimilar enzyme interactions but different reactivity
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidMethoxycarbonyl groupVaries in biological activity due to functional group differences

Research Findings

Recent studies have highlighted the importance of bicyclic compounds in drug discovery, particularly in designing new therapeutic agents with improved efficacy and reduced side effects . The rigid structure of this compound may serve as a bioisostere for traditional pharmacophores, enhancing drug-like properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid?

  • Methodological Answer : Derivatives are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and photoredox decarboxylative coupling. For example:

  • Pd-Catalyzed Coupling : Reacting 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid with aryl halides yields carboxamide intermediates, which are further functionalized (60% yield for porphyrin-BCP arrays) .
  • Photoredox Catalysis : Cu/Ir dual-catalyst systems enable decarboxylative C–N bond formation with indoles or other N-nucleophiles under visible light .
    • Key Table :
Reaction TypeCatalyst SystemYieldKey ProductReference
Suzuki CouplingPd(PPh₃)₄60%Porphyrin-BCP Array
Decarboxylative C–N CouplingCu/Ir60–85%N-Substituted BCPs

Q. How can purification challenges be addressed after synthesizing bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer :

  • Flash Chromatography : Effective for separating intermediates (e.g., methyl-3-((4'-iodophenyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate) using silica gel and gradients like PE/EA (5:1) .
  • Reverse-Phase HPLC : Used for final purification of polar derivatives (e.g., peptide-BCP conjugates) under acidic conditions (0.1% formic acid) .

Q. How do substituents influence the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids?

  • Methodological Answer : Polar substituents at the bridgehead position significantly alter pKa. For example:

  • 3-Substituted derivatives exhibit pKa values ranging from 4.5 to 5.5, measured via UV-Vis titration in aqueous/organic solvent mixtures .
  • Electron-withdrawing groups (e.g., sulfanyl) increase acidity due to enhanced stabilization of the conjugate base .

Advanced Research Questions

Q. Why do BCP-boronic esters fail in standard Suzuki-Miyaura couplings, and what alternatives exist?

  • Methodological Answer :

  • Challenge : BCP-boronic esters exhibit poor reactivity due to steric hindrance and electronic effects .
  • Solution : Use BCP-BF₃K salts in Ni/Ir dual-catalyzed metallaphotoredox couplings with (hetero)arenes, achieving C–C bond formation under mild conditions (room temperature, visible light) .

Q. What is the mechanistic role of Ni/Ir dual catalysts in C–H activation of BCP scaffolds?

  • Methodological Answer :

  • Ni Catalyst : Facilitates oxidative addition and transmetallation steps.
  • Ir Photocatalyst : Generates radicals via single-electron transfer (SET), enabling decarboxylation of the BCP-carboxylic acid .
  • Synergy : The Ir catalyst harvests light energy to drive radical formation, while Ni mediates bond formation, as demonstrated in the synthesis of heteroarene-BCP complexes .

Q. How can bicyclo[1.1.1]pentane-1-carboxylic acid be incorporated into peptides or bioisosteres?

  • Methodological Answer :

  • Amide Bond Formation : Use coupling reagents like HATU or DCC with DMAP in DMF/DCM to conjugate the carboxylic acid to amine-containing substrates (e.g., peptides, anilines) .
  • Bioisosteric Replacement : Replace tert-butyl or aromatic groups in drug candidates with BCP moieties to improve metabolic stability, as shown in peptide backbones .

Q. What are the limitations of photoredox decarboxylative coupling for BCP functionalization?

  • Methodological Answer :

  • Scope : N-Nucleophiles (indoles, amides) work efficiently, but O- or S-nucleophiles require optimized conditions.
  • Side Reactions : Competing protonation or dimerization can occur; additives like LiOAc mitigate these issues .
  • Yield Optimization : Screening Ir catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) improves efficiency (up to 85% yield) .

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